In-Depth Technical Guide to Fak-IN-14: Chemical Structure, Synthesis, and Mechanism of Action
In-Depth Technical Guide to Fak-IN-14: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fak-IN-14 is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol for Fak-IN-14 (also referred to as compound 8d in primary literature), and an analysis of its mechanism of action, focusing on its impact on key signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling cascades are visualized using diagrams.
Chemical Structure and Properties
Fak-IN-14 is a 4-arylamino-pyrimidine derivative with the chemical name N-(5-((5-bromo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-2-methylphenyl)acrylamide. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H24BrN7OS |
| Molecular Weight | 502.43 g/mol |
| CAS Number | 2766666-22-0 |
| Appearance | White to off-white solid powder |
| IC50 (FAK) | 0.2438 nM[1] |
Synthesis of Fak-IN-14
The synthesis of Fak-IN-14 is a multi-step process. The following is a detailed experimental protocol based on the general procedures for the synthesis of 4-arylamino-pyrimidine derivatives.
Synthesis of Intermediate 1: 5-bromo-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-chloropyrimidin-2-amine
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Materials: 5-bromo-2,4-dichloropyrimidine, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, triethylamine (TEA), dichloromethane (DCM).
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Procedure:
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To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DCM, add 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and TEA (1.5 eq).
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired intermediate.
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Synthesis of Fak-IN-14 (Compound 8d)
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Materials: Intermediate 1, N-(5-amino-2-methylphenyl)acrylamide, palladium acetate (Pd(OAc)2), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), cesium carbonate (Cs2CO3), 1,4-dioxane.
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Procedure:
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In a reaction vessel, combine Intermediate 1 (1.0 eq), N-(5-amino-2-methylphenyl)acrylamide (1.2 eq), Pd(OAc)2 (0.1 eq), XPhos (0.2 eq), and Cs2CO3 (2.0 eq).
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Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., argon or nitrogen).
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Heat the reaction mixture to 100 °C and stir for 16 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain Fak-IN-14.
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Mechanism of Action and Signaling Pathways
Fak-IN-14 exerts its anti-cancer effects by inhibiting the kinase activity of FAK, which is a critical mediator of signals from integrins and growth factor receptors. This inhibition leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
FAK Signaling Pathway
The general signaling pathway initiated by FAK is depicted below. FAK activation, typically triggered by cell adhesion to the extracellular matrix (ECM) via integrins, leads to its autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to a cascade of downstream signaling that promotes cell survival, proliferation, and migration.
Caption: General FAK signaling pathway upon activation by ECM and integrins.
Effect of Fak-IN-14 on FAK Signaling
Fak-IN-14 directly inhibits the kinase activity of FAK. This action prevents the downstream signaling cascade, ultimately leading to apoptosis and cell cycle arrest.
Caption: Mechanism of action of Fak-IN-14, leading to apoptosis and G2/M cell cycle arrest.
Inhibition of FAK by Fak-IN-14 prevents the activation of the PI3K/Akt pathway.[2][3] Akt is a crucial node in cell survival signaling, and its inactivation leads to the activation of pro-apoptotic proteins such as caspases.[2][3] Furthermore, the FAK signaling pathway influences the expression of cell cycle regulatory proteins like Cyclin D1 and p21.[4] Disruption of this regulation by Fak-IN-14 results in cell cycle arrest at the G2/M checkpoint.[1]
Quantitative Biological Data
The biological activity of Fak-IN-14 has been characterized in various assays. The following table summarizes key quantitative findings from the primary literature.
| Assay | Cell Line | Parameter | Value | Reference |
| FAK Enzyme Inhibition | - | IC50 | 0.2438 nM | [1] |
| Anti-proliferative Activity | U87-MG (Glioblastoma) | IC50 | 0.975 µM | |
| Cell Cycle Analysis | U87-MG | % of cells in G2/M (at 2 µM) | ~45% |
Experimental Protocols
FAK Kinase Inhibition Assay
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Principle: To measure the in vitro potency of Fak-IN-14 to inhibit the phosphorylation activity of FAK.
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Protocol:
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Recombinant human FAK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
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Fak-IN-14 is added at various concentrations to determine its inhibitory effect.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cell Proliferation Assay (MTT Assay)
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Principle: To assess the effect of Fak-IN-14 on the viability and proliferation of cancer cells.
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Protocol:
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Cancer cells (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of Fak-IN-14 or a vehicle control (DMSO).
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After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
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Cell Cycle Analysis by Flow Cytometry
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Principle: To determine the effect of Fak-IN-14 on the distribution of cells in different phases of the cell cycle.
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Protocol:
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Cells are treated with Fak-IN-14 or a vehicle control for a defined period (e.g., 24-48 hours).
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Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
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The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.
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The DNA content of individual cells is analyzed using a flow cytometer.
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The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
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Conclusion
Fak-IN-14 is a highly potent and specific inhibitor of FAK with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of FAK kinase activity, leading to the suppression of downstream pro-survival and pro-proliferative signaling pathways, ultimately resulting in apoptosis and G2/M cell cycle arrest. The detailed synthesis protocol and understanding of its molecular interactions provide a solid foundation for further preclinical and clinical development of Fak-IN-14 and related compounds as targeted cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
